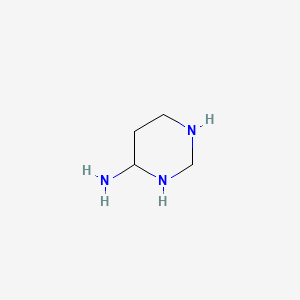
1,3-Diazinan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diazinan-4-amine is a heterocyclic organic compound with the molecular formula C₄H₁₁N₃ It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Diazinan-4-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-diaminopropane with formaldehyde under acidic conditions can yield hexahydro-4-pyrimidinamine. Another method involves the reduction of 4-pyrimidinone using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: In industrial settings, the production of hexahydro-4-pyrimidinamine often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common practices to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Diazinan-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenated reagents and bases like sodium hydroxide are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine-4-carboxylic acid, while substitution reactions can introduce alkyl or aryl groups into the ring.
Wissenschaftliche Forschungsanwendungen
1,3-Diazinan-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism by which hexahydro-4-pyrimidinamine exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This interaction can lead to the modulation of various biochemical pathways, ultimately affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
1,3-Diazinan-4-amine can be compared with other similar compounds such as:
Pyrimidine: The parent compound, which lacks the hydrogenation seen in hexahydro-4-pyrimidinamine.
Hexahydro-1,3,5-triazine: Another heterocyclic compound with similar structural features but different nitrogen positioning.
Piperidine: A six-membered ring with a single nitrogen atom, often used in similar applications.
Uniqueness: this compound is unique due to its specific hydrogenation state and the presence of two nitrogen atoms in the ring, which confer distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
16653-14-8 |
|---|---|
Molekularformel |
C4H11N3 |
Molekulargewicht |
101.153 |
IUPAC-Name |
1,3-diazinan-4-amine |
InChI |
InChI=1S/C4H11N3/c5-4-1-2-6-3-7-4/h4,6-7H,1-3,5H2 |
InChI-Schlüssel |
ZGADGOFWYBBVSR-UHFFFAOYSA-N |
SMILES |
C1CNCNC1N |
Synonyme |
Pyrimidine,4-aminohexahydro-(8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















